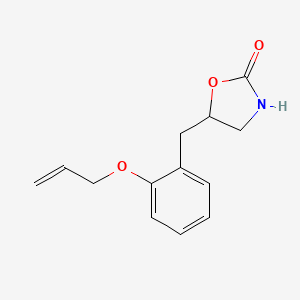
5-(o-Allyloxybenzyl)-2-oxazolidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(o-Allyloxybenzyl)-2-oxazolidone is an organic compound that features a benzyl group substituted with an allyloxy group at the ortho position and an oxazolidone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-Allyloxybenzyl)-2-oxazolidone typically involves the reaction of o-allyloxybenzyl chloride with oxazolidone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(o-Allyloxybenzyl)-2-oxazolidone can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The oxazolidone ring can be reduced to form amino alcohols.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(o-Allyloxybenzyl)-2-oxazolidone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazolidone ring can act as a pharmacophore, contributing to the compound’s biological activity by forming hydrogen bonds or hydrophobic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
o-Allyloxybenzyl derivatives: Compounds with similar benzyl substitution patterns but different functional groups.
Oxazolidone derivatives: Compounds with variations in the oxazolidone ring structure.
Uniqueness
5-(o-Allyloxybenzyl)-2-oxazolidone is unique due to the combination of the allyloxybenzyl group and the oxazolidone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
62826-13-5 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-[(2-prop-2-enoxyphenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO3/c1-2-7-16-12-6-4-3-5-10(12)8-11-9-14-13(15)17-11/h2-6,11H,1,7-9H2,(H,14,15) |
InChI Key |
DZOAMDXJSLDMLT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1CC2CNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















